Bicyclo[2.2.2]oct-5-ene-2-carbonitrile
Description
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile (CAS: 3008-13-7) is a bicyclic organic compound with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . Its structure consists of a bicyclo[2.2.2]octene scaffold with a nitrile group at the 2-position. This compound is notable for its rigid, three-dimensional geometry, which mimics aromatic systems in drug design while offering reduced planarity and improved metabolic stability .
Key physicochemical properties include:
Properties
CAS No. |
38258-93-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-5H2 |
InChI Key |
WFLYMJQGWKVLTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1CC2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Bicyclo[2.2.1] Systems
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (norbornene derivative, CAS: 95-11-4) shares structural similarities but has a smaller bicyclo[2.2.1] framework. Key differences include:
- Molecular Weight : 119.16 g/mol (vs. 133.19 g/mol for bicyclo[2.2.2]) .
- Strain and Reactivity : The bicyclo[2.2.1] system is more strained, leading to higher reactivity in Diels-Alder reactions. For example, pyrrolidine addition to bicyclo[2.2.1] analogs proceeds with stereoselectivity, favoring trans products due to steric constraints .
- Applications : Used in polymer chemistry and as a cross-linking agent .
Table 1: Structural Comparison of Bicyclo Systems
| Compound | Bicyclo System | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Bicyclo[2.2.2]oct-5-ene-2-carbonitrile | [2.2.2] | C₉H₁₁N | 133.19 | Rigid, low strain |
| Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | [2.2.1] | C₈H₉N | 119.16 | High strain, reactive |
Oxygenated Derivatives: 2-Oxabicyclo[2.2.2]octane
The 2023 study highlights 2-oxabicyclo[2.2.2]octane as a phenyl ring bioisostere with enhanced solubility and metabolic stability . Key findings:
Substituent Effects
Methyl and Isopropyl Derivatives
- 3-Methyl Derivative (CAS: 114718-70-6):
- 4-Isopropyl-1-Methyl Derivative (CAS: 84235-43-8):
Table 2: Substituent Impact on Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| This compound | None | 133.19 | Baseline |
| 3-Methyl derivative | Methyl (C10H13N) | 147.22 | Increased steric hindrance |
| 4-Isopropyl-1-methyl derivative | Isopropyl, Methyl | 189.30 | Higher lipophilicity, lower solubility |
Functional Group Variations
Carboxylic Acid Derivatives
- Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (CAS: 120-74-1):
Tetracarbonitrile Derivatives
- Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile (CAS: 1017-93-2):
- Molecular formula: C₁₂H₈N₄
- Higher molecular weight (208.22 g/mol) and thermal stability (sublimation enthalpy: ΔsubH° = 89.2 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
